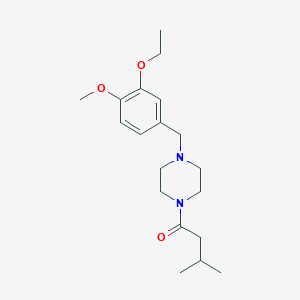
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as EMBP, is a piperazine derivative that has been studied for its potential use in scientific research. EMBP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
作用机制
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to interact with dopamine receptors in the brain, specifically the D2 receptor subtype. It has been shown to modulate the release of dopamine, which is a neurotransmitter involved in various physiological processes, including movement, motivation, and reward. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to increase the release of dopamine in certain brain regions, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects, including an increase in the release of dopamine in certain brain regions, as mentioned previously. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been found to increase the activity of certain enzymes involved in the synthesis and metabolism of dopamine. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which may have implications for the treatment of various psychiatric disorders.
实验室实验的优点和局限性
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages as a research tool, including its unique mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its effects on dopamine receptors and other neurotransmitters. Finally, more studies are needed to investigate the long-term effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential toxicity in humans.
合成方法
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperidine. This intermediate is then treated with hydrochloric acid to form the final product, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine.
科学研究应用
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a unique mechanism of action that makes it a promising candidate for further research. It has been shown to interact with dopamine receptors and modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders.
属性
产品名称 |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H30N2O3/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3/h6-7,13,15H,5,8-12,14H2,1-4H3 |
InChI 键 |
IBWQKZMBZKRWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)